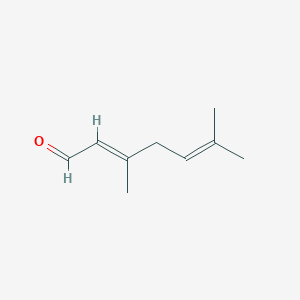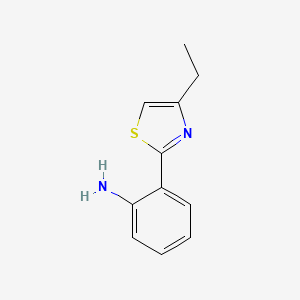
1,2,2,4-Tetramethyl-3-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2,4-Tetramethyl-3-phenylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by its unique structure, which includes four methyl groups and a phenyl group attached to the piperazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,4-Tetramethyl-3-phenylpiperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and leads to the formation of protected piperazines. Deprotection of these intermediates can then yield the desired compound.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale reactions with high selectivity and yield. For example, the preparation of 2,2,4,4-tetramethyl-1,3-cyclobutanediamine, a related compound, involves the amination reduction of 2,2,4,4-tetramethyl-1,3-cyclobutanediol using catalysts such as nickel, zinc, cobalt, or noble metals like ruthenium and palladium .
化学反応の分析
Types of Reactions
1,2,2,4-Tetramethyl-3-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), Nitric acid (HNO₃), Sulfuric acid (H₂SO₄)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1,2,2,4-Tetramethyl-3-phenylpiperazine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Medicine: Piperazine derivatives are often explored for their potential therapeutic effects, including as antidepressants and antipsychotics.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,2,2,4-Tetramethyl-3-phenylpiperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives have been shown to act as permeation enhancers in intestinal tissues, affecting mitochondrial membrane potential and plasma membrane potential . This can lead to increased permeability and absorption of certain compounds.
類似化合物との比較
Similar Compounds
1-Methyl-3-phenylpiperazine: A related compound with similar structural features but different functional groups.
4-Phenylpiperidine: Another piperazine derivative with a phenyl group attached to the piperidine ring.
3-Ethyl-4-methyl-3-pyrrolin-2-one: A compound with a similar heterocyclic structure but different substituents.
Uniqueness
1,2,2,4-Tetramethyl-3-phenylpiperazine is unique due to its specific arrangement of methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC名 |
1,2,2,4-tetramethyl-3-phenylpiperazine |
InChI |
InChI=1S/C14H22N2/c1-14(2)13(12-8-6-5-7-9-12)15(3)10-11-16(14)4/h5-9,13H,10-11H2,1-4H3 |
InChIキー |
VFRNYWHWDJUCAC-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N(CCN1C)C)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
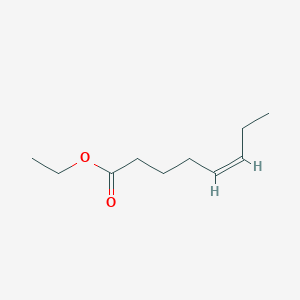
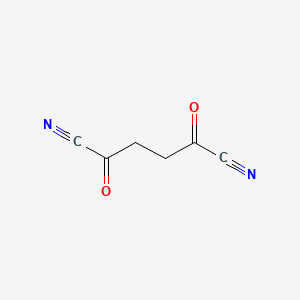
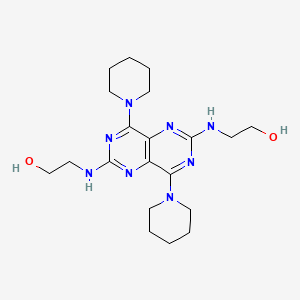
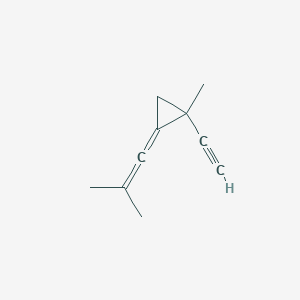
![Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene-](/img/structure/B13792152.png)

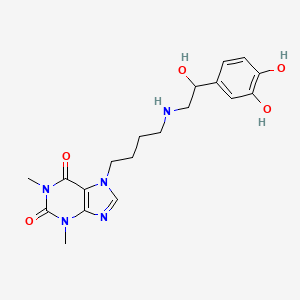
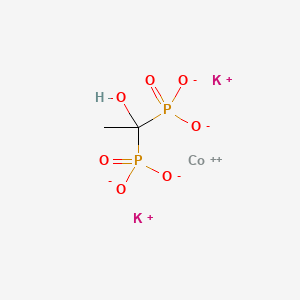
![(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one](/img/structure/B13792193.png)
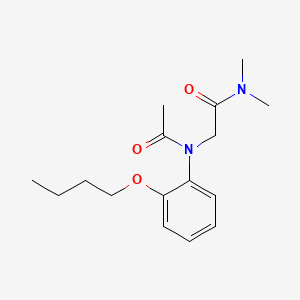
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792206.png)
